6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Description
6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is a substituted benzoxazolone derivative. The core structure consists of a benzoxazol-2-one ring (a benzene fused with an oxazolidinone moiety) with a 1-amino-2-methylpropyl group at the 6-position. The hydrochloride salt enhances solubility and stability, which is critical for pharmaceutical applications.
Properties
IUPAC Name |
6-(1-amino-2-methylpropyl)-3H-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-6(2)10(12)7-3-4-8-9(5-7)15-11(14)13-8;/h3-6,10H,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHYXZNICJBVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)NC(=O)O2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride, identified by its CAS number 1311315-61-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H15ClN2O2
- Molecular Weight : 242.7 g/mol
- CAS Number : 1311315-61-3
The compound features a benzoxazole core, which is known for its diverse biological activities, including antimicrobial and anticancer effects.
Anticancer Properties
Research indicates that derivatives of benzoxazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells .
A comparative analysis of several benzoxazole derivatives revealed that those with specific substituents on the benzene ring exhibited enhanced cytotoxicity. The structure–activity relationship (SAR) studies suggest that electron-donating groups increase potency against cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | A549 | 10 |
| Compound C | HepG2 | 20 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated. The compound demonstrates selective activity against Gram-positive bacteria:
- Gram-positive bacteria : Effective against Bacillus subtilis.
- Gram-negative bacteria : Limited activity observed against Escherichia coli.
In vitro studies have shown minimal inhibitory concentrations (MIC) for various derivatives, with significant differences based on structural modifications:
| Derivative | MIC against B. subtilis (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| Derivative 1 | 50 | >100 |
| Derivative 2 | 30 | >100 |
The proposed mechanisms by which benzoxazole derivatives exert their biological effects include:
- Inhibition of DNA Synthesis : Compounds may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways has been noted in treated cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity is believed to result from damage to bacterial cell membranes.
Case Studies
Recent studies have illustrated the potential of benzoxazole derivatives in clinical applications:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a series of benzoxazole derivatives showed promising results in inhibiting tumor growth in xenograft models .
- Antimicrobial Screening : Another study highlighted the selective antibacterial properties of these compounds against resistant strains of bacteria, suggesting their utility in developing new antibiotics .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have highlighted the potential of 6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride as a scaffold for developing anticancer agents. Research indicates that compounds with similar structures exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity could be attributed to the compound's ability to induce DNA damage selectively in malignant cells, leading to apoptosis .
Mechanism of Action : The mechanism by which this compound exerts its effects may involve the formation of reactive intermediates that interact with cellular macromolecules, including DNA and proteins. Such interactions can lead to significant biological responses, making it a candidate for further development as a therapeutic agent .
Biochemistry
Enzyme Inhibition Studies : The compound has been investigated for its role as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it has shown promise in inhibiting phosphodiesterases, which are critical in regulating cyclic nucleotide levels within cells. This inhibition can influence various physiological processes, including inflammation and cell proliferation .
Material Science
Polymer Development : In material science, derivatives of this compound have been explored for their potential use in creating novel polymeric materials. These materials can exhibit unique thermal and mechanical properties due to the incorporation of benzoxazole units, which enhance stability and performance under varying environmental conditions .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal investigated the anticancer effects of various benzoxazole derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of several cancer cell lines while having minimal effects on normal cells. The study concluded that further exploration into its mechanism could yield valuable insights for drug development .
Case Study 2: Enzyme Inhibition
Another research project focused on the inhibition of phosphodiesterases by this compound. The findings indicated that it could effectively lower cyclic nucleotide levels in vitro, suggesting a potential role in therapeutic applications for diseases characterized by dysregulated signaling pathways .
Data Table of Key Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorzoxazone (5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one)
- Structure : Chlorzoxazone features a chlorine atom at the 5-position of the benzoxazolone ring.
- Pharmacology : A centrally acting muscle relaxant that inhibits calcium and potassium influx in neurons .
- Physicochemical Properties: Molecular weight: 169.57 g/mol (free base).
2,3-Dihydro-1,4-benzodioxin Derivatives
- Examples :
- Key Differences :
- The benzodioxin ring replaces the benzoxazolone core, altering electronic properties and metabolic stability.
- The carboxylic acid and methylamine substituents in these derivatives highlight how functional groups influence melting points and solubility. The target compound’s hydrochloride salt likely exhibits higher thermal stability, similar to the benzodioxin methylamine hydrochloride.
N-(2,3-Dihydro-1,4-benzoxazin-4-yl) Benzothiophene Derivatives
- Example : A patent describes benzothiophene-benzoxazine hybrids as antiparasitic agents (e.g., for heartworm) .
- The trifluorophenyl group in these compounds increases lipophilicity compared to the target compound’s amino-isobutyl group.
Data Table: Comparative Analysis of Key Compounds
*Calculated molecular weight based on structural formula.
Mechanistic and Functional Insights
- Hydrochloride Salt : Enhances aqueous solubility compared to free bases, as seen in benzodioxin methylamine hydrochloride .
- Amino-Isobutyl Group: Introduces steric bulk and hydrogen-bonding capacity, which may improve target selectivity over simpler analogs like Chlorzoxazone.
- Benzoxazolone Core: The oxazolidinone ring’s electron-withdrawing properties could modulate metabolic stability compared to benzodioxin or benzothiophene derivatives.
Preparation Methods
Amination Method
- Starting from a halogenated benzoxazol-2-one intermediate, nucleophilic substitution with an amination agent such as methylamine or related amines is performed.
- Solvents like isopropanol or acetonitrile are preferred.
- Reaction conditions typically involve stirring and heating at around 65 °C for 1 hour.
- Amination agent equivalents range broadly, with an optimal ratio around 1:35 (substrate:amine).
Alkylation Method
- Alkylation of the benzoxazol-2-one core with a suitable bromoalkylamine or protected aminoalkyl bromide.
- Potassium carbonate (K2CO3) is often used as a base in acetonitrile solvent.
- Reaction temperatures range from 60 to 80 °C.
- Subsequent deprotection or salt formation steps yield the aminoalkyl-substituted product.
Salt Formation: Hydrochloride Preparation
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in solvents such as methanol or ethanol at elevated temperatures (~80 °C). This step enhances the compound’s stability and facilitates purification.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | 2-Aminophenol + CDI or triphosgene, THF, 60–80 °C | Formation of benzoxazol-2-one core |
| 2 | Halogenation / Activation | Halogenation or functional group activation at 6-position | Prepares site for nucleophilic substitution |
| 3 | Amination / Alkylation | Amination agent (e.g., methylamine), isopropanol, 65 °C, 1 h or alkylation with bromoalkylamine | Introduction of 1-amino-2-methylpropyl substituent |
| 4 | Salt Formation | HCl in MeOH or EtOH, 80 °C | Formation of hydrochloride salt |
Detailed Research Findings and Optimization
Amination Agent and Solvent Effects : Methylamine is preferred for introducing amino groups due to its reactivity and availability. Isopropanol and acetonitrile provide optimal solubility and reaction rates.
Equivalents and Temperature : Using a large excess of amination agent (up to 35 equivalents) ensures complete substitution. Reaction temperatures around 65 °C balance reaction speed and product stability.
Protecting Group Removal : If amino groups are protected during synthesis, mild acid hydrolysis or hydrogenolysis can be used to remove protecting groups without affecting the benzoxazole core.
Purification : Final hydrochloride salt formation aids in purification by crystallization, avoiding complex chromatographic steps.
Comparative Analysis of Preparation Methods
| Aspect | Amination Method | Alkylation Method |
|---|---|---|
| Starting Material | Halogenated benzoxazol-2-one | Benzoxazol-2-one core |
| Amination Agent | Methylamine or similar amines | Bromoalkylamine or protected aminoalkyl bromide |
| Solvent | Isopropanol, Acetonitrile | Acetonitrile |
| Reaction Temperature | ~65 °C | 60–80 °C |
| Equivalents of Amination Agent | 1:1.1 to 1:99 (optimal ~1:35) | Stoichiometric or slight excess |
| Purification | Crystallization as hydrochloride salt | Crystallization or chromatographic methods |
| Advantages | Direct amination, fewer steps | Flexibility in side chain introduction |
| Disadvantages | Requires excess amine, possible side reactions | May require protecting group strategies |
Q & A
Q. What are the established synthetic routes for 6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process:
- Step 1: Condensation of 2-methylpropylamine with a substituted benzoxazolone precursor under reflux in anhydrous tetrahydrofuran (THF) for 12–24 hours.
- Step 2: Cyclization via acid catalysis (e.g., HCl) to form the benzoxazol-2-one core.
- Step 3: Purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1).
Critical parameters include:
- Reaction temperature: Excess heat can lead to decomposition of the amine group.
- Stoichiometry: A 1.2:1 molar ratio of amine to benzoxazolone precursor minimizes side products.
- Purification: Recrystallization yields higher purity (>98%) compared to column chromatography (95–97%) .
Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystal growth: Dissolve the compound in a 1:1 ethanol/water mixture and allow slow evaporation at 4°C.
- Data collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Software analysis: Refine the structure using ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation. Key metrics include:
Q. What analytical techniques are recommended for characterizing purity and stability?
Methodological Answer:
- HPLC: Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30) at 1.0 mL/min. Monitor at 220 nm; retention time ~8.2 minutes.
- NMR: H NMR (400 MHz, DMSO-d6) should show signals at δ 1.2–1.4 (doublet, CH(CH)), δ 3.8–4.0 (multiplet, NH-CH), and δ 6.8–7.4 (aromatic protons).
- Stability testing: Store lyophilized powder at -20°C under argon; assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. What pharmacological targets are associated with benzoxazol-2-one derivatives, and how can structure-activity relationships (SAR) guide optimization?
Methodological Answer: Benzoxazol-2-one derivatives exhibit activity against:
- Neurological targets: Dopamine D/D receptors (e.g., anticonvulsant activity via GABAergic modulation) .
- Enzymes: Inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).
SAR optimization strategies:
- Substituent effects: Introducing electron-withdrawing groups (e.g., Cl) at the benzoxazolone 6-position enhances receptor binding affinity.
- Side chain flexibility: Replace the 2-methylpropyl group with cyclopropyl or piperazinyl moieties to improve blood-brain barrier penetration .
Q. How should researchers address contradictions in biological activity data across experimental models?
Methodological Answer: Contradictions may arise due to:
- Model specificity: Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or animal species (rat vs. mouse).
- Assay conditions: Variations in ATP concentrations (10 µM vs. 100 µM) in kinase inhibition assays.
Resolution steps:
- Cross-validation: Repeat assays in orthogonal models (e.g., in vitro binding + in vivo efficacy).
- Dose-response analysis: Test a wider concentration range (1 nM–100 µM) to identify non-linear effects.
- Meta-analysis: Compare data with structurally similar compounds (e.g., 3-(4-cyclopropylpiperazin-1-ylmethyl)benzoxazol-2-one) .
Q. What computational approaches predict the compound’s interaction with biological targets, and what are their limitations?
Methodological Answer:
- Molecular docking: Use AutoDock Vina with a grid box centered on the target’s active site (e.g., COX-2 PDB: 5KIR). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Tyr355.
- Molecular dynamics (MD): Simulate ligand-receptor complexes for 100 ns in GROMACS to assess binding stability.
Limitations:
- Force field inaccuracies: CHARMM36 may misrepresent torsional angles of the 2-methylpropyl group.
- Solvent effects: Implicit solvent models (e.g., GB/SA) underestimate entropy changes. Validate predictions with surface plasmon resonance (SPR) binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
